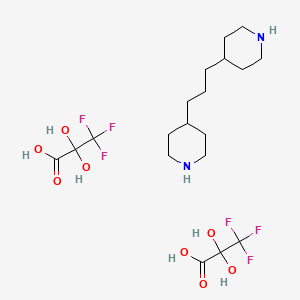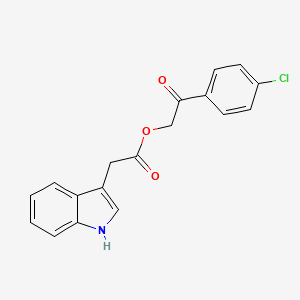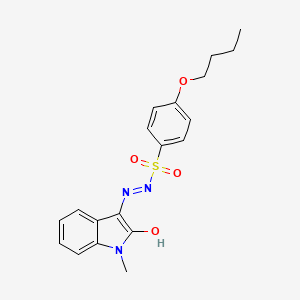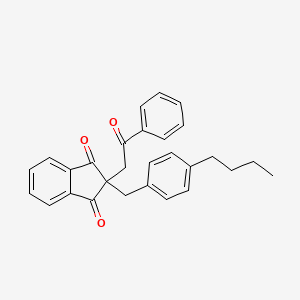![molecular formula C16H25NO2 B4935466 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B4935466.png)
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine, also known as MPHP, is a pyrrolidine-based designer drug that is classified as a synthetic cathinone. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. MPHP is structurally similar to other synthetic cathinones, such as MDPV and α-PVP, which have been associated with adverse health effects and fatalities. However, the scientific research on MPHP is limited, and its mechanism of action and physiological effects are not well understood. In
作用机制
The mechanism of action of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is not well understood. It is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine may also act as a serotonin reuptake inhibitor, although this has not been conclusively demonstrated. The exact mechanism of action of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine requires further investigation.
Biochemical and Physiological Effects
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has been shown to have stimulant effects, similar to other synthetic cathinones. It increases dopamine and norepinephrine release in the brain, which leads to increased alertness, energy, and euphoria. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine also increases heart rate, blood pressure, and body temperature, which can lead to adverse health effects. However, the long-term biochemical and physiological effects of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine are not well understood.
实验室实验的优点和局限性
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is also stable and can be stored for long periods without degradation. However, the use of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine in lab experiments is limited by its psychoactive effects and potential for abuse. Researchers must take precautions to ensure that 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is handled safely and that its use is strictly controlled.
未来方向
There are several future directions for research on 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine. One area of interest is the mechanism of action of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine and its interactions with neurotransmitter systems in the brain. Further studies are needed to fully understand the pharmacological properties of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine and its potential therapeutic applications. Another area of interest is the long-term biochemical and physiological effects of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine, which require further investigation. Finally, research is needed to develop safer and more effective treatments for ADHD and other psychiatric disorders, which may involve the use of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine or other synthetic cathinones.
合成方法
The synthesis of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine involves the reaction of 1-pentylamine with 4-methoxyphenylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the resulting amine with pyrrolidine. The synthesis of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is relatively simple and can be performed using commonly available reagents and equipment.
科学研究应用
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been shown to have stimulant effects and to increase dopamine and norepinephrine release in the brain. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. However, the scientific research on 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is limited, and further studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
属性
IUPAC Name |
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-7-9-16(10-8-15)19-14-6-2-3-11-17-12-4-5-13-17/h7-10H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRXFKFSDWGILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Methoxyphenoxy)pentyl]pyrrolidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4935383.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4935396.png)


![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4935423.png)
![N,N-dimethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4935430.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4935433.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-4-methyl-2-penten-1-yl]piperidine](/img/structure/B4935435.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4935442.png)
![5-{4-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935449.png)

![N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide](/img/structure/B4935454.png)
![3-allyl-5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935461.png)